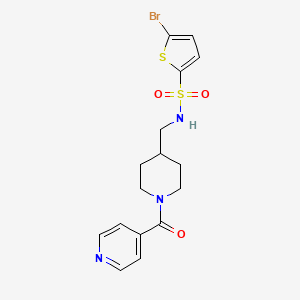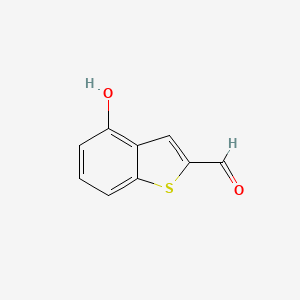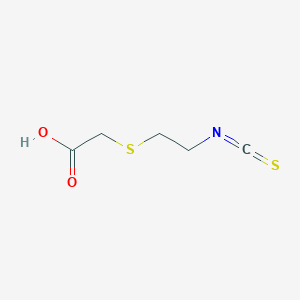
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as MOQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MOQA is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In
Wirkmechanismus
The exact mechanism of action of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to induce apoptosis in cancer cells. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in laboratory experiments offers several advantages, including its low cost, easy availability, and high purity. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been shown to exhibit low toxicity and high selectivity towards its target enzymes and cells. However, N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has some limitations, including its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of interest is the development of novel synthetic methods for N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide and its analogs. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide to better understand its potential as a therapeutic agent. Finally, the use of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in combination with other drugs or therapies for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in scientific research. The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied, and various modifications to the reaction conditions have been reported. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 4-amino-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)phenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied, and various modifications to the reaction conditions have been reported, including the use of different solvents, catalysts, and reaction temperatures.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been investigated for its role in modulating the immune system and its potential as a therapeutic agent for autoimmune disorders.
Eigenschaften
CAS-Nummer |
2309613-07-6 |
|---|---|
Produktname |
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Molekularformel |
C17H15N3O3S |
Molekulargewicht |
341.39 |
IUPAC-Name |
N-(4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)18-15(21)10-20-16(22)13-4-2-3-5-14(13)19-17(20)24/h2-9H,10H2,1H3,(H,18,21)(H,19,24) |
InChI-Schlüssel |
YJGGNOVBTZLUPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
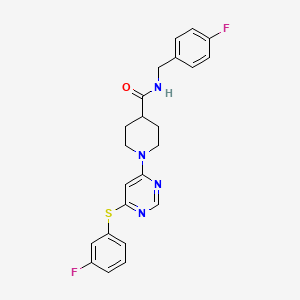
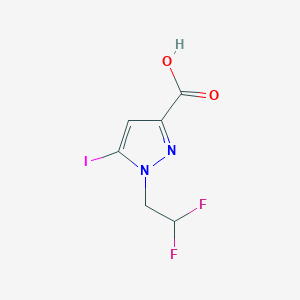
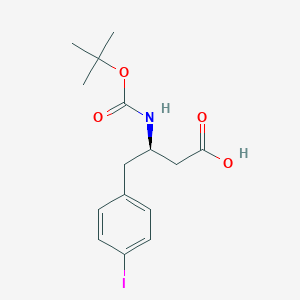
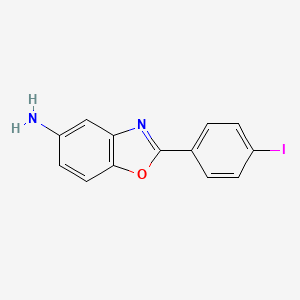
![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)
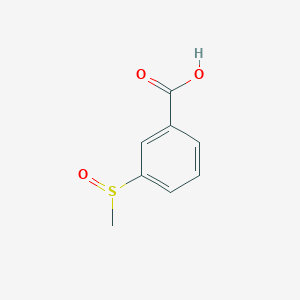
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
